molecular formula C19H19NO4S B2621875 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide CAS No. 852438-58-5

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide

Cat. No. B2621875
CAS RN: 852438-58-5
M. Wt: 357.42
InChI Key: NUDAVZOGIFJGBJ-UHFFFAOYSA-N
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Description

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide, also known as DTTB, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. DTTB has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments, have been extensively studied.

Mechanism of Action

The mechanism of action of N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis, which is a programmed cell death process. This compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis. This compound has also been shown to inhibit the activity of acetylcholinesterase, which could have potential applications in the treatment of Alzheimer's disease. In addition, this compound has been shown to exhibit antioxidant activity, which could have potential applications in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize using different methods. Another advantage is that it has shown promising results in various scientific research applications, such as medicinal chemistry and materials science. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a potential therapeutic agent. In addition, this compound has not been extensively studied for its potential side effects, which could limit its use in clinical settings.

Future Directions

There are several future directions for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide research. One direction is to further investigate its mechanism of action, which could provide insights into its potential therapeutic applications. Another direction is to study its potential side effects, which could inform its use in clinical settings. In addition, future research could focus on the synthesis of novel this compound derivatives with improved properties, such as increased potency or selectivity. Finally, this compound could be further explored for its potential applications in other fields, such as environmental chemistry and nanotechnology.

Synthesis Methods

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide can be synthesized using different methods, including the reaction of 2-chloro-N-phenylbenzamide with 2-mercaptoethanol in the presence of a base, such as triethylamine, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-ethoxybenzoic acid with thionyl chloride to form 2-ethoxybenzoyl chloride, which is then reacted with 2-mercaptoethanol and N-phenyl-1,2-ethylenediamine to form this compound.

Scientific Research Applications

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and environmental chemistry. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks, which have potential applications in gas storage and separation. In environmental chemistry, this compound has been used as a fluorescent probe for the detection of heavy metal ions in water.

properties

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-ethoxy-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4S/c1-2-24-18-11-7-6-10-17(18)19(21)20(15-8-4-3-5-9-15)16-12-13-25(22,23)14-16/h3-13,16H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUDAVZOGIFJGBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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